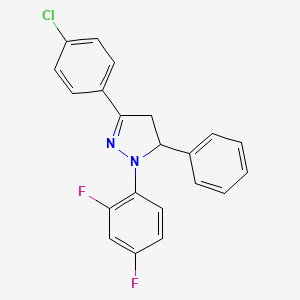
3-(4-chlorophenyl)-1-(2,4-difluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "3-(4-chlorophenyl)-1-(2,4-difluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole" is a pyrazole derivative, a class of organic compounds characterized by a 5-membered ring structure containing two nitrogen atoms at positions 1 and 2. Pyrazoles are known for their diverse pharmacological activities and are often explored for their potential as therapeutic agents.
Synthesis Analysis
The synthesis of pyrazole derivatives typically involves the cyclization of hydrazines with 1,3-diketones or their equivalents. For instance, the synthesis of a related compound, 1-(3-chlorophenyl)-3-(5-chlorothiophen-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazole, was achieved by a condensation/cyclization reaction of a chlorovinyl ketone with (3-chlorophenyl)hydrazine hydrochloride in the presence of hydrochloric acid under reflux conditions in methyl alcohol . This method could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often confirmed using spectroscopic techniques such as IR and NMR spectroscopy, as well as single-crystal X-ray diffraction studies . The geometry of the molecule can be optimized using computational methods like density functional theory (DFT), which provides insights into the vibrational spectra and molecular parameters such as bond lengths and angles .
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, including electrophilic and nucleophilic attacks, due to the presence of reactive sites within the molecule. The molecular electrostatic potential (MEP) study can reveal negative regions that are prone to electrophilic attack, typically localized over the carbonyl group and phenyl rings, and positive regions that are susceptible to nucleophilic attack, often localized over the nitrogen atoms .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can be explored through computational studies, including the analysis of HOMO-LUMO (highest occupied molecular orbital-lowest unoccupied molecular orbital) energies, which indicate the molecule's electronic properties and reactivity. The nonlinear optical properties can also be evaluated by determining the first and second hyperpolarizabilities . Additionally, molecular docking studies can predict the biological activity of these compounds, such as their potential inhibitory activity against specific proteins like kinesin spindle protein (KSP) .
科学的研究の応用
Heterocyclic Compound Synthesis
Pyrazoline derivatives, similar to the compound , are extensively used as building blocks in the synthesis of heterocyclic compounds. These include a variety of structures such as pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans. The unique reactivity of such derivatives under mild reaction conditions enables the generation of versatile cynomethylene dyes from a wide range of precursors, including amines and phenols. This versatility underscores the importance of pyrazoline and its derivatives in organic synthesis and the development of dyes (M. A. Gomaa & H. Ali, 2020).
Pharmaceutical and Biological Applications
Pyrazoline scaffolds are central to many biologically active compounds, offering a pharmacophore template for both combinatorial and medicinal chemistry. These derivatives exhibit a wide range of biological activities, such as anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, antihistaminic, and anti-HIV properties. The recent success of pyrazole COX-2 inhibitors further highlights their significance in medicinal chemistry, providing a foundation for the development of new therapeutics (A. M. Dar & Shamsuzzaman, 2015).
Environmental Impact Studies
Studies on chlorophenols, which share a structural moiety with the compound of interest, assess their impact on the aquatic environment. Despite moderate toxic effects to mammalian and aquatic life, long-term exposure to compounds like 2,4-dichlorophenol can have considerable toxicity, especially to fish. This research informs environmental safety assessments and pollution control strategies, emphasizing the need for understanding the ecological consequences of chemical contaminants (K. Krijgsheld & A. D. Gen, 1986).
Agrochemical Research
Pyrazolines are key in agrochemical research, providing a basis for developing herbicidal, antimicrobial, antifungal, antiviral, and antioxidant properties. Novel synthesis methods, particularly under microwave conditions, have facilitated the development of pyrazoline derivatives that show potential in improving crop protection and yield (Sheetal et al., 2018).
Anticancer Research
The exploration of pyrazoline derivatives in anticancer research has been significant. Various methods of synthesizing these compounds have revealed their high biological effects, indicating the potential for developing new anticancer agents. This highlights the ongoing interest in pyrazoline derivatives within pharmaceutical chemistry, encouraging further investigation into their therapeutic applications (Pushkar Kumar Ray et al., 2022).
特性
IUPAC Name |
5-(4-chlorophenyl)-2-(2,4-difluorophenyl)-3-phenyl-3,4-dihydropyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClF2N2/c22-16-8-6-14(7-9-16)19-13-21(15-4-2-1-3-5-15)26(25-19)20-11-10-17(23)12-18(20)24/h1-12,21H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUKVUIBWVZHBPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=C(C=C2)Cl)C3=C(C=C(C=C3)F)F)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClF2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chlorophenyl)-1-(2,4-difluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 4-((3-(methylcarbamoyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamoyl)benzoate](/img/structure/B2518691.png)
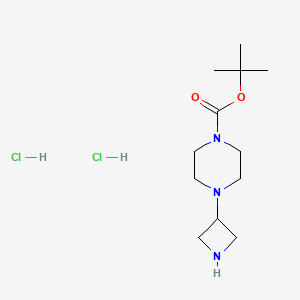
![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-(phenylsulfonyl)propanamide](/img/structure/B2518693.png)
![3-[1-Hydroxy-3,5-bis(2-methyl-2-propanyl)-4-oxo-2,5-cyclohexadien-1-yl]propanoic acid](/img/structure/B2518694.png)
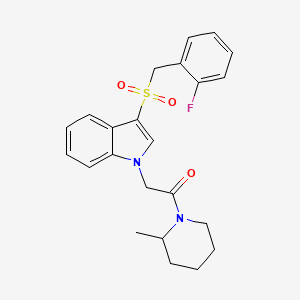


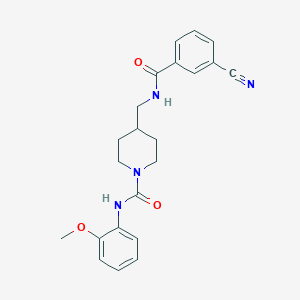

![1-{2-[(2,4-Difluorophenyl)amino]-4-methylpyrimidin-5-yl}ethanone](/img/structure/B2518709.png)
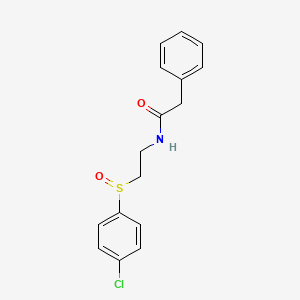
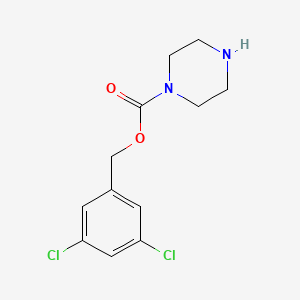
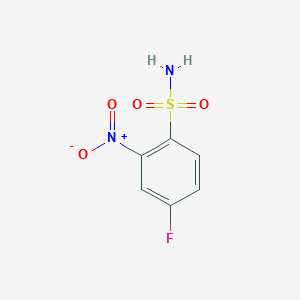
![N-[[5-[(4-bromophenyl)methylsulfanyl]-4-(3-chlorophenyl)-1,2,4-triazol-3-yl]methyl]-4-tert-butylbenzamide](/img/structure/B2518714.png)